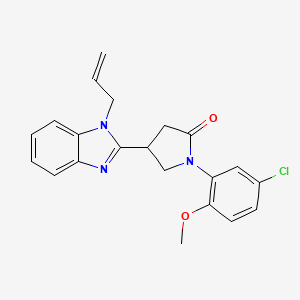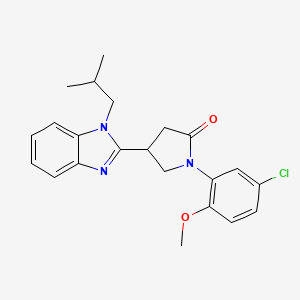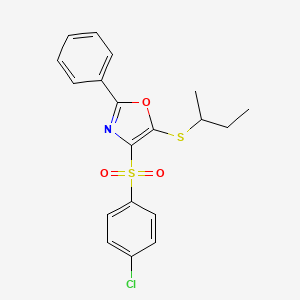
1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
描述
1-Allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, also known as APET, is a heterocyclic compound that has been investigated for its potential therapeutic applications. APET belongs to the quinazoline family of compounds and has been shown to exhibit various biological activities.
作用机制
The mechanism of action of 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to activate caspase pathways, which leads to the induction of apoptosis. In inflammation and neurodegenerative disease research, 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which leads to the attenuation of inflammation and neurodegeneration.
Biochemical and Physiological Effects:
1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to exhibit various biochemical and physiological effects in cells. In cancer cells, 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation research, 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. In neurodegenerative disease research, 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to reduce oxidative stress and inflammation, which leads to the attenuation of neurodegeneration.
实验室实验的优点和局限性
One advantage of using 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione in lab experiments is its ability to exhibit various biological activities, which makes it a versatile compound for investigating different research fields. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. One limitation of using 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione in lab experiments is its low solubility in water, which can make it challenging to work with in aqueous environments.
未来方向
There are many potential future directions for 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione research. In cancer research, future studies could investigate the efficacy of 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione in combination with other anti-cancer drugs. In inflammation and neurodegenerative disease research, future studies could investigate the potential of 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione as a therapeutic agent in animal models of disease. Additionally, future studies could investigate the structure-activity relationship of 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione to identify more potent analogs with improved biological activity.
科学研究应用
1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been investigated for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has also been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In inflammation research, 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disease research, 1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in neuronal cells.
属性
IUPAC Name |
2-phenyl-1-prop-2-enyl-5,6,7,8-tetrahydroquinazoline-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c1-2-12-19-15-11-7-6-10-14(15)17(20)18-16(19)13-8-4-3-5-9-13/h2-5,8-9H,1,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZJEGNRKGQFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663545 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-allyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B3407701.png)
![Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B3407709.png)
![2-Ethylbutyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B3407710.png)
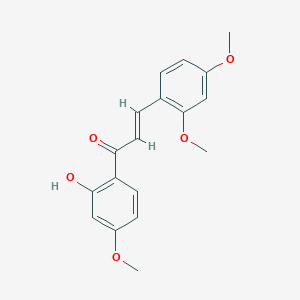
![3-(2-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3407723.png)

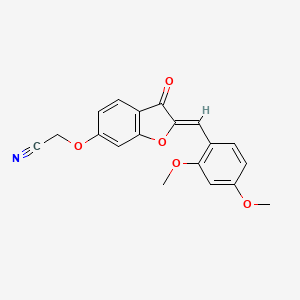
![ethyl [9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B3407754.png)
![methyl [9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B3407756.png)
![1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B3407767.png)
